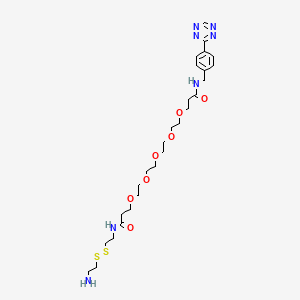

Tetrazine-PEG5-SS-amine

Descripción

Propiedades

Fórmula molecular |

C27H43N7O7S2 |

|---|---|

Peso molecular |

641.8 g/mol |

Nombre IUPAC |

N-[2-(2-aminoethyldisulfanyl)ethyl]-3-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |

InChI |

InChI=1S/C27H43N7O7S2/c28-7-19-42-43-20-8-29-25(35)5-9-37-11-13-39-15-17-41-18-16-40-14-12-38-10-6-26(36)30-21-23-1-3-24(4-2-23)27-33-31-22-32-34-27/h1-4,22H,5-21,28H2,(H,29,35)(H,30,36) |

Clave InChI |

HNAOWTQNMLZZAQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCCSSCCN)C2=NN=CN=N2 |

Origen del producto |

United States |

Foundational & Exploratory

The Critical Role of the PEG5 Spacer in the Biocompatibility of Tetrazine-PEG5-SS-amine Linkers

An In-depth Technical Guide for Drug Development Professionals

The advent of highly targeted therapeutics, such as antibody-drug conjugates (ADCs), has revolutionized modern medicine. The success of these complex biomolecules hinges on the sophisticated design of their constituent parts, particularly the linker that connects the targeting moiety to the therapeutic payload. The Tetrazine-PEG5-SS-amine linker is a prime example of this intricate engineering, designed for bioorthogonal conjugation and controlled payload release. This guide delves into the pivotal role of the polyethylene (B3416737) glycol (PEG) spacer, specifically the 5-unit oligomer (PEG5), in defining the overall biocompatibility and clinical viability of conjugates utilizing this linker.

Molecular Architecture and Component Functionality

The this compound linker is a heterobifunctional molecule comprised of four key components, each with a distinct purpose. The synergy between these components is what enables the creation of stable, effective, and safe targeted therapies.

-

Tetrazine: This moiety is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). This "click chemistry" reaction is exceptionally fast and occurs efficiently under mild, physiological conditions without interfering with biological functional groups[1][2].

-

PEG5 Spacer: The core of this guide, the PEG5 spacer is a short, hydrophilic chain of five ethylene (B1197577) glycol units. Its primary role is to modulate the physicochemical properties of the entire conjugate, enhancing solubility, stability, and pharmacokinetic profiles[][4][5].

-

Disulfide (SS) Bond: This bond serves as a cleavable trigger. It is stable in the oxidizing environment of the bloodstream but is rapidly reduced and cleaved in the intracellular environment, which has a high concentration of glutathione (B108866) (GSH)[6][7]. This ensures that the therapeutic payload is released specifically inside the target cells.

-

Amine (NH2) Group: This functional group provides a convenient attachment point for the cytotoxic payload, typically via a stable amide bond formation.

The PEG5 Spacer: A Master Regulator of Biocompatibility

The covalent attachment of PEG chains, or PEGylation, is a well-established strategy to improve the pharmacological properties of therapeutic molecules[8][9]. While long PEG chains are often used, short spacers like PEG5 play a nuanced but critical role in linker design for ADCs.

Many potent cytotoxic payloads used in ADCs are highly hydrophobic. When conjugated to an antibody, these payloads can induce aggregation, compromising the stability and safety of the therapeutic. The hydrophilic PEG5 spacer acts as a solubilizing agent, counteracting the hydrophobicity of the payload[10][11]. This prevents the formation of high-molecular-weight aggregates, which are often associated with rapid clearance and increased immunogenicity[][12].

The PEG spacer profoundly impacts how the ADC behaves in the body. By creating a hydrophilic "shield," the PEG5 spacer contributes to:

-

Increased Hydrodynamic Radius: This shield increases the effective size of the conjugate, reducing renal clearance and extending its circulation half-life[][8].

-

Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the payload or the linker itself, reducing the risk of an anti-drug antibody (ADA) response[5][9][11]. While PEG itself can be immunogenic, shorter chains are generally less so[13][14].

-

Improved Tumor Penetration: The flexible nature of the PEG spacer can facilitate better diffusion and penetration into the tumor microenvironment.

The PEG5 spacer provides critical physical separation between the large antibody and the payload. This spacing is essential to:

-

Minimize Interference: It prevents the payload from interfering with the antibody's ability to bind to its target antigen.

-

Facilitate Payload Release: It ensures that the disulfide bond is accessible to intracellular reducing agents like glutathione for efficient cleavage.

Quantitative Impact of PEG Spacers

The benefits of PEGylation are well-documented across numerous studies. The inclusion of even short PEG spacers can lead to significant improvements in the physicochemical and pharmacokinetic properties of bioconjugates.

| Parameter | Without PEG Spacer | With PEG Spacer (e.g., PEG5) | Rationale & Benefit |

| Solubility | Low (risk of aggregation) | High | PEG's hydrophilicity counteracts payload hydrophobicity, preventing aggregation and improving stability.[10][11] |

| Circulation Half-life | Shorter | Longer | Increased hydrodynamic radius reduces renal clearance.[][8] |

| Immunogenicity | Higher Potential | Reduced | The PEG chain masks potential epitopes, lowering the risk of an immune response.[5][9] |

| Drug-to-Antibody Ratio (DAR) | Limited by aggregation | Higher achievable DAR | PEG's solubilizing effect allows for more drug molecules per antibody without compromising stability.[11] |

| In Vivo Efficacy | Reduced | Enhanced | Improved PK/PD profile and better tumor targeting lead to greater therapeutic effect.[] |

Intracellular Payload Release: The Role of the Disulfide Bond

The ultimate goal of an ADC is to deliver its payload inside a cancer cell. The this compound linker achieves this through its glutathione-sensitive disulfide bond. The concentration of glutathione is significantly higher inside cells (1-10 mM) compared to the extracellular environment or blood plasma (~5 µM), creating a steep redox potential gradient[6][15].

References

- 1. This compound - Ruixibiotech [ruixibiotech.com]

- 2. Tetrazine-PEG5-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. purepeg.com [purepeg.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 8. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sciencescholar.us [sciencescholar.us]

- 10. books.rsc.org [books.rsc.org]

- 11. labinsights.nl [labinsights.nl]

- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction, particularly the ligation between tetrazines and strained dienophiles, has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1][2] Its exceptional kinetics, high specificity, and biocompatibility make it a cornerstone of bioorthogonal chemistry, enabling researchers to perform highly efficient and selective chemical transformations in complex biological systems.[3][4] This guide provides a comprehensive overview of the core principles of the tetrazine iEDDA reaction, detailed experimental protocols, and key quantitative data to facilitate its application in research and development.

Core Principles of the Tetrazine iEDDA Reaction

The tetrazine iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene (the 1,2,4,5-tetrazine) and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][5] Unlike the conventional Diels-Alder reaction, the iEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[1][5]

The reaction proceeds through a two-step mechanism:

-

[4+2] Cycloaddition: The electron-deficient tetrazine and the electron-rich dienophile undergo a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate.[1][6] This is the rate-determining step of the reaction.[3][7]

-

Retro-Diels-Alder Reaction: The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂).[3][6] This step is a key driving force for the reaction's irreversibility.[3] The final product is a stable dihydropyridazine, which can further oxidize to a pyridazine.[3][6]

This reaction is notable for being catalyst-free and capable of proceeding under mild, physiological conditions, making it ideal for in vivo applications.[5][6]

Quantitative Data: Reaction Kinetics

The second-order rate constants (k₂) for the tetrazine iEDDA reaction are among the highest reported for any bioorthogonal reaction, often ranging from 10³ to 10⁷ M⁻¹s⁻¹.[3][4] This rapid kinetics allows for efficient labeling at low micromolar to nanomolar concentrations, which is crucial for minimizing potential toxicity and off-target effects in living systems.[3] The reaction rate is influenced by the substituents on both the tetrazine and the dienophile, as well as the solvent conditions.[2][3]

| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~10³ - 10⁴ | Aqueous Media |

| 3,6-diphenyl-s-tetrazine | trans-cyclooctene (TCO) | 160 times faster than with less strained derivatives | Methanol |

| 3,6-diaryl-s-tetrazine | trans-cyclooctene (TCO) | 2000 | 9:1 Methanol/Water |

| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | 1.9 | Not Specified |

| Hydrogen-substituted tetrazine (frTet) containing sfGFP | trans-cyclooctene | 12-fold greater than methyl-substituted tetrazine | In vitro |

Note: Reaction rates can vary significantly based on the specific substituents and experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine

This protocol describes a representative synthesis of a commonly used tetrazine derivative.[1]

Materials:

-

Anhydrous hydrazine (B178648)

-

Sodium nitrite (B80452) (NaNO₂)

-

Glacial acetic acid

-

Ethanol

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware and equipment

Procedure:

-

Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[1]

-

Stir the reaction mixture at room temperature or gently heat (e.g., to 78°C) for 30 minutes to several hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Oxidation to Tetrazine: Once the formation of the dihydrotetrazine is complete, cool the reaction mixture in an ice bath.[1]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. A vibrant pink or red color change indicates the formation of the tetrazine.[1]

-

Purification: Extract the crude product with an organic solvent like dichloromethane.[1]

-

Purify the product by column chromatography on silica gel to obtain the final 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine.[1]

Protocol 2: Antibody Labeling with a Tetrazine-Fluorophore Conjugate

This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized fluorophore.[1]

Materials:

-

Antibody solution (1-5 mg/mL)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

TCO-NHS ester

-

Tetrazine-fluorophore conjugate

-

Spin desalting columns

-

Standard laboratory equipment for protein handling

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer.[1]

-

TCO Labeling: Add the TCO-NHS ester to the antibody solution and incubate to allow for the labeling reaction to proceed.

-

Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[1]

-

Tetrazine Ligation: Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. The iEDDA reaction will proceed rapidly.

-

Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The resulting antibody-fluorophore conjugate is ready for downstream applications.[1]

Visualizing the Core Concepts

To further elucidate the fundamental aspects of the tetrazine iEDDA reaction, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.

Caption: Mechanism of the Tetrazine iEDDA Reaction.

Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.

Applications in Drug Development and Research

The unique characteristics of the tetrazine iEDDA reaction have led to its widespread adoption in various research and drug development applications:

-

Pretargeted Imaging and Therapy: This two-step strategy involves administering a dienophile-modified targeting vector (e.g., an antibody) that accumulates at the target site, followed by the injection of a tetrazine-labeled imaging agent or therapeutic payload.[4][8] This approach improves target-to-background ratios and allows for the use of short-lived radionuclides.[4]

-

In Vivo Imaging: The rapid and bioorthogonal nature of the reaction enables real-time imaging of biological processes in living organisms.[3][9]

-

Drug Delivery and Release: The iEDDA reaction can be used to trigger the release of a drug at a specific site, a concept known as "click-to-release".[10]

-

Protein and Cell Labeling: The high efficiency of the reaction allows for the specific labeling of proteins and cells, even at low concentrations.[2][11]

-

Biomaterials and Polymer Science: The tetrazine iEDDA reaction is increasingly used for the synthesis and functionalization of polymeric materials.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 9. Temporal Control of Efficient In Vivo Bioconjugation Using a Genetically Encoded Tetrazine-Mediated Inverse-Electron-Demand Diels-Alder Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Properties and Stability of Tetrazine-PEG5-SS-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazine-PEG5-SS-amine is a heterobifunctional crosslinker that plays a crucial role in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This molecule incorporates three key functional components: a tetrazine moiety for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and a cleavable disulfide bond terminating in a primary amine. This guide provides a comprehensive overview of its chemical properties, stability profile, and relevant experimental protocols to facilitate its effective use in research and drug development.

The tetrazine group enables an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it ideal for conjugating molecules in complex biological environments. The PEG5 spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate. The disulfide bond provides a cleavable linkage that is stable in systemic circulation but can be readily reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866). This feature is instrumental for the controlled release of therapeutic payloads within target cells.

Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for calculating molar equivalents in conjugation reactions and for the general handling and characterization of the compound.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₃N₇O₇S₂ | [1] |

| Molecular Weight | 641.8 g/mol | [1] |

| Purity | >96% | [1] |

| Appearance | (Not specified in provided results) | |

| Solubility | (Not specified in provided results, but PEGylation suggests aqueous solubility) | |

| Storage Conditions | -20°C, desiccated | [2] |

Stability Profile

The overall stability of this compound is a composite of the individual stabilities of its three key components: the tetrazine ring, the disulfide bond, and the PEG spacer.

Tetrazine Moiety

The stability of the tetrazine ring is crucial for ensuring efficient conjugation, particularly in pre-targeting strategies where the tetrazine-modified component may circulate in vivo before the administration of the TCO-modified counterpart.

-

Substituent Effects: The stability of 1,2,4,5-tetrazines is influenced by the electronic properties of their substituents. Electron-donating groups generally increase stability, while electron-withdrawing groups can decrease stability in aqueous media.[3] Hydrogen-substituted tetrazines, while exhibiting very fast reaction kinetics, are generally less stable than their methyl-substituted counterparts.[4]

-

pH and Temperature: Tetrazine stability is pH and temperature-dependent. Studies on various tetrazine derivatives have shown degradation over time in aqueous buffers (e.g., PBS pH 7.4 at 37°C).[3][5] For instance, some pyridyl- or H-tetrazines showed significant degradation in cell culture medium within 48 hours, whereas methyl- and triazolyl-tetrazines exhibited greater stability.[2][4]

-

Biological Media: In biological media such as DMEM with 10% FBS, the stability of tetrazines can vary. Some less stable tetrazines can degrade significantly within hours, while more stable derivatives can persist for over 48 hours.[2][4]

Disulfide Bond

The disulfide bond in this compound is designed to be a cleavable linker. Its stability is a critical factor in the therapeutic window of ADCs, requiring it to be stable in circulation but readily cleaved within the target cell.

-

Reductive Cleavage: Disulfide bonds are cleaved under reducing conditions. The intracellular environment has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the blood plasma (~5 µM), which facilitates the selective cleavage of the disulfide bond inside the cell.[][7]

-

Steric Hindrance: The stability of the disulfide bond in the bloodstream can be modulated by introducing steric hindrance on the carbon atoms adjacent to the disulfide linkage.[8][9][10] Increased steric hindrance can enhance plasma stability by protecting the bond from premature reduction.[8][9]

-

Plasma Stability: The half-life of disulfide linkers in plasma can vary depending on their structure. Less stable disulfide linkers can lead to premature drug release and off-target toxicity.[7] The design of the linker, including steric hindrance, is a key parameter to optimize in vivo stability.[8][11]

PEG Spacer

The PEG5 spacer is generally considered stable under physiological conditions and contributes positively to the overall properties of the molecule.

-

Hydrophilicity and Solubility: The PEG chain imparts hydrophilicity, which can prevent aggregation and improve the solubility of the entire conjugate, especially when dealing with hydrophobic payloads.

-

Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of biomolecules by increasing their hydrodynamic radius and shielding them from renal clearance and proteolytic degradation. The length of the PEG linker can be optimized to balance pharmacokinetic benefits with potential impacts on antigen binding and cellular uptake.

Experimental Protocols

General Workflow for Antibody-Drug Conjugation

The following diagram illustrates a general workflow for the conjugation of a TCO-modified antibody with this compound linked to a payload.

References

- 1. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dash.harvard.edu [dash.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry encompasses a suite of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi, this powerful methodology allows for the precise chemical modification of biomolecules in their natural environment.[1][2] For protein labeling, bioorthogonal chemistry offers an unparalleled toolkit to study protein function, dynamics, and interactions with minimal perturbation to the biological system.[3][4] This guide provides a detailed overview of the core principles, key reactions, experimental protocols, and applications of bioorthogonal chemistry in protein labeling, with a focus on providing actionable information for researchers in basic science and drug development.

The fundamental principle of bioorthogonal chemistry involves a two-step process. First, a bioorthogonal functional group, or "chemical reporter," is introduced into a target protein.[2] This is typically achieved through metabolic labeling, where an amino acid analogue bearing the reporter is incorporated during protein synthesis, or through genetic code expansion, which allows for the site-specific incorporation of an unnatural amino acid.[4] The second step is the chemoselective ligation of this reporter with a probe molecule carrying a complementary functional group.[2] This probe can be a fluorophore for imaging, a biotin (B1667282) tag for purification, or a therapeutic agent for targeted delivery.

For a reaction to be considered bioorthogonal, it must meet several stringent criteria:

-

High Selectivity: The reacting partners must only react with each other, ignoring the vast array of other functional groups present in a biological milieu.[5]

-

Biocompatibility: The reactants, catalyst (if any), and the resulting linkage must be non-toxic and not disrupt normal cellular processes.

-

Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, even at low concentrations of reactants.[5]

-

Stability: The chemical reporters and the resulting covalent bond must be stable under physiological conditions.[5]

This guide will delve into the most prominent bioorthogonal reactions used for protein labeling, providing quantitative data to compare their efficiencies and detailed protocols to facilitate their implementation in the laboratory.

Core Bioorthogonal Reactions

Several classes of reactions have been developed that meet the criteria for bioorthogonality. The choice of reaction often depends on the specific application, balancing factors like reaction speed, the potential for catalyst toxicity, and the desired final product. The four most widely used bioorthogonal reactions for protein labeling are the Staudinger Ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Data Presentation: Comparison of Key Bioorthogonal Reactions

The following tables summarize the key quantitative parameters for the most common bioorthogonal reactions, offering a basis for selecting the most appropriate chemistry for a given experimental design.

| Parameter | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |

| Typical Reactants | Azide (B81097), Phosphine (B1218219) | Azide, Terminal Alkyne | Azide, Strained Cyclooctyne (B158145) | Tetrazine, Strained Alkene (e.g., trans-cyclooctene) |

| Catalyst Required | No | Yes (Copper(I)) | No | No |

| Live Cell Compatibility | Yes | Limited (due to copper toxicity) | Yes | Yes |

| Typical Reaction Time | 6 - 24 hours[6] | < 1 hour[6] | 1 - 4 hours[6] | Minutes |

| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | ~10⁻³[6] | ~10² - 10³[6] | ~10⁻¹ - 1[6] | up to 10⁶ |

Table 1: General Comparison of Key Bioorthogonal Reactions. This table provides a high-level overview of the defining characteristics of the four major bioorthogonal reactions used for protein labeling.

| Reaction Type | Specific Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| SPAAC | [9+1]CPP with benzyl (B1604629) azide | 2.2 x 10⁻³ | [7] |

| m[9+1]CPP with benzyl azide | 9.6 x 10⁻³ | [7] | |

| [11+1]CPP with benzyl azide | 4.5 x 10⁻⁴ | [7] | |

| fluor[11+1]CPP with benzyl azide | 4.7 x 10⁻³ | [7] | |

| Sulfo DBCO-amine in HEPES (pH 7) | 0.55 - 1.22 | [8] | |

| Sulfo DBCO-amine in PBS (pH 7) | 0.32 - 0.85 | [8] | |

| IEDDA | 2'-aTCOK with H-Tet-Cy5 | 3.59 x 10⁴ | [9] |

| trans-cyclooctene with s-tetrazine | 2000 | [2] |

Table 2: Selected Second-Order Rate Constants for SPAAC and IEDDA Reactions. This table presents specific kinetic data for different reactant pairs within the SPAAC and IEDDA reaction classes, highlighting the impact of reactant structure on reaction speed.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key bioorthogonal reactions. It is important to note that optimization will likely be necessary for specific proteins, probes, and cell types.

Protocol 1: Metabolic Labeling of Proteins with an Azide-Containing Amino Acid

This protocol describes the incorporation of an azide-bearing amino acid, such as azidohomoalanine (AHA), into newly synthesized proteins in mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

Azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

-

Cell Culture: Culture mammalian cells to the desired confluency in complete medium.

-

Methionine Starvation: Gently wash the cells twice with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 1-2 hours to deplete intracellular methionine pools.

-

AHA Incubation: Replace the methionine-free medium with methionine-free medium supplemented with AHA (typically 25-50 µM). The optimal concentration and incubation time should be determined empirically (usually 4-24 hours).

-

Cell Lysis (for downstream analysis):

-

Wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer with protease inhibitors.

-

Incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the azide-labeled proteome.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling in Live Cells

This protocol details the labeling of azide-modified proteins with a strained cyclooctyne probe in living cells.

Materials:

-

Cells with metabolically incorporated azide-containing amino acids (from Protocol 1)

-

Cell-permeable strained cyclooctyne-fluorophore conjugate (e.g., DBCO-fluorophore)

-

Complete cell culture medium

-

PBS

Procedure:

-

Probe Preparation: Prepare a stock solution of the cyclooctyne-fluorophore conjugate in DMSO.

-

Labeling Reaction:

-

Remove the AHA-containing medium from the cells.

-

Wash the cells twice with pre-warmed PBS.

-

Add complete medium containing the cyclooctyne-fluorophore conjugate to the cells. A final concentration of 1-10 µM is a good starting point.

-

Incubate for 30 minutes to 2 hours at 37°C, protected from light. The optimal time and concentration should be determined empirically.[10]

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed PBS to remove unreacted probe.

-

-

Imaging: The cells are now ready for fluorescence microscopy analysis.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Purified Proteins

This protocol describes the labeling of a purified protein containing an azide or alkyne group with a complementary probe.

Materials:

-

Purified protein with an azide or alkyne modification in an appropriate buffer (e.g., PBS)

-

Alkyne or azide-containing probe (e.g., alkyne-biotin)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Copper-chelating ligand solution (e.g., THPTA, 50 mM in water)

-

Freshly prepared sodium ascorbate (B8700270) solution (e.g., 100 mM in water)

-

Aminoguanidine (B1677879) solution (optional, to prevent side reactions with ascorbate byproducts)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

The azide or alkyne-modified protein solution.

-

The complementary alkyne or azide probe (typically a 10-50 fold molar excess over the protein).

-

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common.[3]

-

Add Catalyst: Add the premixed copper/ligand solution to the protein/probe mixture. The final copper concentration is typically 50-250 µM.

-

Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.[3] If using, add aminoguanidine as well.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or mass spectrometry.

-

Purification: Remove excess reagents and byproducts using size-exclusion chromatography or dialysis.

Protocol 4: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction for Cell Surface Labeling

This protocol outlines the labeling of a cell surface protein containing a strained alkene with a tetrazine-fluorophore conjugate.

Materials:

-

Cells expressing a protein with a genetically encoded strained alkene (e.g., trans-cyclooctene)

-

Tetrazine-fluorophore conjugate

-

Complete cell culture medium

-

PBS

Procedure:

-

Probe Preparation: Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO.

-

Labeling Reaction:

-

Gently wash the cells twice with pre-warmed PBS.

-

Add complete medium containing the tetrazine-fluorophore conjugate. Due to the rapid kinetics of the IEDDA reaction, low micromolar or even nanomolar concentrations can be effective (e.g., 100 nM to 5 µM).

-

Incubate for 5-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the labeling medium.

-

Wash the cells three times with pre-warmed PBS.

-

-

Imaging: Proceed with fluorescence microscopy.

Protocol 5: Staudinger Ligation for In Vitro Protein Labeling

This protocol describes the ligation of a purified azide-modified protein with a phosphine-containing probe.

Materials:

-

Purified azide-modified protein in a suitable buffer

-

Phosphine-probe conjugate (e.g., phosphine-biotin)

-

DMSO or DMF

Procedure:

-

Probe Preparation: Prepare a stock solution of the phosphine-probe in a water-miscible organic solvent like DMSO or DMF (e.g., 10 mM).[6]

-

Ligation Reaction: Add the phosphine-probe stock solution to the protein solution. A 10- to 50-fold molar excess of the phosphine reagent over the protein is typically used.[6]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours.[6]

-

Analysis and Purification: Monitor the reaction progress by SDS-PAGE or mass spectrometry. Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted probe.

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a representative signaling pathway that can be studied using bioorthogonal chemistry.

Experimental Workflows

Signaling Pathway Example: GPCR Labeling and Downstream Analysis

Bioorthogonal chemistry is a powerful tool for studying G-protein coupled receptor (GPCR) signaling. By labeling the GPCR, researchers can track its localization, oligomerization, and interaction with downstream effectors.

Conclusion

Bioorthogonal chemistry has become an indispensable tool in the arsenal (B13267) of researchers studying proteins. Its ability to forge covalent bonds with high specificity and efficiency in living systems has opened up new avenues for visualizing, tracking, and manipulating proteins in their native context. From the slow and steady Staudinger ligation to the ultrafast inverse-electron-demand Diels-Alder reaction, the diverse toolkit of bioorthogonal chemistry offers solutions for a wide range of experimental needs. By providing detailed protocols and quantitative data, this guide aims to empower researchers in academia and industry to harness the full potential of bioorthogonal chemistry for their protein labeling applications, ultimately accelerating discovery in both fundamental biology and therapeutic development.

References

- 1. researchgate.net [researchgate.net]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Intracellular Bioorthogonal Labeling of Glucagon Receptor via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Amine Group in Tetrazine-PEG5-SS-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Tetrazine-PEG5-SS-amine, represents a sophisticated tool in the targeted delivery of therapeutic agents, particularly in the construction of Antibody-Drug Conjugates (ADCs). Its modular design, comprising a tetrazine moiety, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide bond, and a terminal amine group, offers a versatile platform for bioconjugation. This technical guide delves into the core function of each component, with a particular focus on the pivotal role of the amine group, and provides detailed experimental protocols and quantitative data to aid researchers in its effective application.

The Amine Group: A Versatile Handle for Bioconjugation

The primary function of the terminal amine group (-NH2) in this compound is to serve as a nucleophilic handle for covalent attachment to a variety of molecules, most notably therapeutic payloads or imaging agents.[] This amine group is typically reacted with electrophilic functional groups, such as activated esters (e.g., N-hydroxysuccinimide esters), isothiocyanates, or aldehydes, to form stable amide, thiourea, or imine bonds, respectively.[]

The most common application involves the conjugation to a carboxylic acid group on a payload molecule. This is typically achieved by first activating the carboxylic acid using carbodiimide (B86325) chemistry to form an N-hydroxysuccinimide (NHS) ester. The amine group of the linker then readily reacts with the NHS ester via nucleophilic acyl substitution to form a stable amide bond.[][3] This reaction is highly efficient and proceeds under mild conditions, making it ideal for use with sensitive biomolecules.[4]

Deconstructing the this compound Linker

Beyond the crucial amine group, each component of the this compound linker plays a distinct and vital role in the overall functionality of the resulting conjugate:

-

Tetrazine: This moiety is the bioorthogonal reactive partner for inverse electron demand Diels-Alder cycloaddition (iEDDA) "click" chemistry.[5] It reacts with exceptionally high speed and specificity with a trans-cyclooctene (B1233481) (TCO) group, which can be introduced onto a targeting moiety like an antibody.[6] This bioorthogonal reaction allows for the precise and efficient conjugation of the linker-payload construct to the antibody without interfering with biological systems.[7]

-

PEG5 Spacer: The five-unit polyethylene glycol (PEG) spacer is a hydrophilic chain that imparts several beneficial properties to the ADC.[8] It enhances the aqueous solubility of often-hydrophobic payloads, reduces the potential for aggregation, and can improve the pharmacokinetic profile of the conjugate by increasing its hydrodynamic radius and shielding it from proteolytic degradation.[8][9]

-

Disulfide Bond (-SS-): This bond serves as a cleavable linker, designed to be stable in the systemic circulation but susceptible to cleavage within the reducing environment of the target cell.[10] The intracellular concentration of reducing agents like glutathione (B108866) is significantly higher than in the bloodstream, leading to the selective reduction and cleavage of the disulfide bond and the subsequent release of the therapeutic payload at the site of action.[]

Experimental Protocols

Conjugation of this compound to a Carboxylic Acid-Containing Payload

This protocol outlines the steps for activating a payload with an NHS ester and subsequently conjugating it to the amine group of the linker.

Table 1: Reaction Conditions for Payload-Linker Conjugation

| Parameter | Condition |

| Payload Activation | |

| Solvent | Anhydrous DMF or DMSO |

| Activating Reagents | EDC (1.5 eq), NHS (1.5 eq) |

| Temperature | Room Temperature |

| Reaction Time | 1-4 hours |

| Conjugation | |

| Solvent | Anhydrous DMF or DMSO |

| Reactants | Activated Payload (1 eq), this compound (1.2 eq) |

| Base (optional) | DIPEA (2 eq) |

| Temperature | Room Temperature |

| Reaction Time | 2-16 hours |

Procedure:

-

Payload Activation:

-

Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO.

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution.

-

Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester-activated payload.

-

-

Conjugation to Linker:

-

To the activated payload solution, add a solution of this compound in anhydrous DMF or DMSO.

-

If the payload salt requires neutralization, add N,N-Diisopropylethylamine (DIPEA).

-

Stir the reaction mixture at room temperature for 2-16 hours.

-

-

Purification:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the Tetrazine-PEG5-SS-Payload conjugate by preparative HPLC.

-

Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of the Tetrazine-PEG5-SS-Payload to a TCO-modified antibody.

Procedure:

-

Antibody Modification (TCO-functionalization):

-

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

-

React the antibody with a TCO-NHS ester reagent to introduce the TCO moiety onto lysine (B10760008) residues.

-

Remove excess TCO reagent using a desalting column.

-

-

Click Chemistry Conjugation:

-

Add the purified Tetrazine-PEG5-SS-Payload to the TCO-modified antibody solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature.

-

-

Purification and Characterization:

Quantitative Data

In Vivo Linker Stability

The stability of the linker is a critical parameter for the efficacy and safety of an ADC. The following table provides a comparative overview of the in vivo stability of different linker types.

Table 2: Comparative In Vivo Stability of ADC Linkers

| Linker Type | Cleavage Mechanism | Plasma Stability | Reference |

| Thioether (Non-cleavable) | Proteolytic degradation of antibody | High | [10] |

| Hydrazone | pH-sensitive (acidic) | Moderate (pH-dependent) | [14] |

| Valine-Citrulline | Cathepsin B cleavage | High | [15][] |

| Disulfide | Glutathione reduction | Moderate to High | [10][14] |

Note: Stability can be influenced by the steric hindrance around the disulfide bond.

Intracellular Payload Release

The efficiency of payload release at the target site is crucial for the therapeutic effect. The following table presents hypothetical quantitative data on intracellular payload release from a disulfide-linked ADC.

Table 3: Example Quantitative Data on Intracellular Payload Release

| Time (hours) | Intracellular Free Payload (% of total internalized ADC) |

| 1 | 15 |

| 4 | 45 |

| 8 | 75 |

| 24 | 90 |

Data is illustrative and will vary depending on the specific ADC, cell line, and experimental conditions.

Visualizing the Workflow and Mechanism

Experimental Workflow for ADC Synthesis and Application

The following diagram illustrates the overall process of generating and utilizing an ADC with the this compound linker.

Caption: Experimental workflow for ADC synthesis and application.

Intracellular Payload Release Mechanism

This diagram illustrates the process of ADC internalization and subsequent payload release via disulfide bond cleavage.

Caption: Mechanism of intracellular payload release.

References

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Aqueous Behavior of Tetrazine-PEG5-SS-amine: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility characteristics of linker molecules is paramount for the successful design and execution of bioconjugation strategies. This in-depth technical guide focuses on the solubility profile of Tetrazine-PEG5-SS-amine, a heterobifunctional linker integral to the advancement of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document provides a comprehensive overview of its solubility in aqueous buffers, detailed experimental protocols for solubility determination, and a logical workflow for its application.

Core Concepts: The Molecular Architecture and its Impact on Solubility

This compound is a sophisticated molecule designed with distinct functional domains that dictate its chemical reactivity and physical properties. Its structure comprises a tetrazine moiety for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable disulfide bond, and a terminal amine group for conjugation.

The aqueous solubility of this linker is significantly influenced by the hydrophilic nature of the five-unit polyethylene glycol (PEG5) spacer. PEGylation is a well-established strategy in pharmaceutical sciences to enhance the water solubility and biocompatibility of molecules.[1][] The ether oxygens of the PEG chain form hydrogen bonds with water molecules, thereby facilitating the dissolution of the entire construct in aqueous media. Product descriptions for similar PEGylated tetrazine linkers consistently highlight that the PEG spacer enhances solubility in aqueous buffers.[3][4][5][6][7]

The disulfide (-SS-) bond, while primarily incorporated as a cleavable linkage for drug release under reducing conditions, can also influence the overall polarity and solubility of the molecule. The tetrazine and amine functionalities also contribute to the molecule's polarity and potential for hydrogen bonding.

Quantitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the expected solubility based on its structure and data from analogous compounds is summarized below. These values are estimates and should be confirmed experimentally for specific applications. For instance, a related pyrophosphate diester linker drug has been reported to have a solubility greater than 5 mg/mL.[8]

| Buffer System | pH | Expected Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| Phosphate-Buffered Saline (PBS) | 7.4 | > 10 | > 15.5 | High solubility is anticipated due to the hydrophilic PEG5 spacer. |

| Tris-Buffered Saline (TBS) | 7.4 | > 10 | > 15.5 | Similar to PBS, high solubility is expected. |

| Acetate Buffer | 5.0 | 5 - 10 | 7.8 - 15.5 | Solubility may be slightly reduced at lower pH due to protonation of the amine. |

| Carbonate-Bicarbonate Buffer | 9.0 | > 10 | > 15.5 | The amine group is deprotonated, potentially enhancing solubility. |

| Deionized Water | ~7.0 | > 10 | > 15.5 | Expected to be freely soluble. |

Note: The molecular weight of this compound is 641.8 g/mol .

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound in a specific buffer is crucial for an experimental setup. The following is a detailed protocol for this purpose.

Protocol 1: Saturated Solution Method with UV-Vis Spectroscopy

This method determines the equilibrium solubility of the compound in a given buffer.

Materials:

-

This compound

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of this compound in a solvent in which it is freely soluble, such as dimethyl sulfoxide (B87167) (DMSO).

-

Create a series of dilutions of the stock solution in the aqueous buffer of interest to generate a standard curve.

-

Measure the absorbance of the tetrazine chromophore at its maximum absorbance wavelength (λmax), typically around 520-540 nm.

-

Plot absorbance versus concentration to generate a linear standard curve.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the suspension at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of the standard curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

-

Calculation of Solubility:

-

Use the standard curve to determine the concentration of this compound in the diluted supernatant.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested buffer.

-

Logical Workflow and Visualization

The primary application of this compound is in bioconjugation, particularly for the construction of ADCs. The following diagram illustrates a typical experimental workflow.

This workflow outlines the sequential steps from preparing the individual components to the final application of the synthesized ADC. The solubility of this compound is critical during the "Linker Activation" and "Bioorthogonal Reaction" steps, which are typically performed in aqueous buffers.

Signaling Pathway Visualization

This compound is a synthetic linker and does not directly participate in or modulate biological signaling pathways. Its function is to covalently link two molecules, such as an antibody and a drug. Therefore, a diagram of a signaling pathway involving this molecule would not be appropriate. The experimental workflow diagram above provides a more relevant visualization of its practical use.

The following diagram illustrates the logical relationship of the key structural components of the linker to its overall function.

References

- 1. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 3. Tetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. Tetrazine-PEG4-SS-amine.HCl salt | AxisPharm [axispharm.com]

- 5. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Tetrazine-PEG9-tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling using Tetrazine-PEG5-SS-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the site-specific labeling of proteins using Tetrazine-PEG5-SS-amine. This reagent is a powerful tool for bioconjugation, enabling the attachment of various molecules to proteins with high precision and control. The inclusion of a disulfide bond within the polyethylene (B3416737) glycol (PEG) linker allows for the subsequent cleavage of the conjugate under reducing conditions, making it particularly useful for applications such as drug delivery, protein interaction studies, and cellular imaging.

The core of this methodology lies in the bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is known for its exceptionally fast reaction kinetics and high specificity, proceeding efficiently in aqueous environments without the need for a catalyst.[1][2]

Principle of the Reaction

Site-specific protein labeling using this compound involves a two-step process:

-

Protein Modification: The protein of interest is first functionalized with a trans-cyclooctene (TCO) group. This can be achieved through various methods, including the reaction of a TCO-NHS ester with primary amines (e.g., lysine (B10760008) residues) on the protein surface or the genetic incorporation of a TCO-containing unnatural amino acid.[1][3]

-

Bioorthogonal Ligation: The TCO-modified protein is then reacted with this compound. The tetrazine moiety rapidly and specifically reacts with the TCO group to form a stable covalent bond.[2][4][5] The PEG5 linker enhances the solubility and reduces the immunogenicity of the resulting conjugate.[6][7] The disulfide bond (-SS-) within the linker provides a cleavable site for controlled release of the conjugated molecule.[8][][10]

Experimental Protocols

Protocol 1: Modification of Protein with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO group via reaction with a TCO-PEGn-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEGn-NHS ester (n can be varied to adjust linker length)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

-

TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMF or DMSO.

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEGn-NHS ester solution to the protein solution. The optimal molar excess should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess, unreacted TCO reagent and quenching buffer components by using a desalting spin column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Labeling of TCO-Modified Protein with this compound

This protocol details the bioorthogonal ligation of the TCO-labeled protein with this compound.

Materials:

-

TCO-modified protein in a suitable buffer (e.g., PBS, pH 6.0-9.0)

-

This compound

-

Anhydrous DMSO or DMF

Procedure:

-

Prepare Reactants:

-

Prepare the TCO-labeled protein in the desired reaction buffer.

-

Dissolve the this compound in a compatible solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10 mM).

-

-

Ligation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-modified protein solution.

-

Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature or 37°C.[1] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.[1]

-

Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography (SEC). For many applications, the reaction is clean enough that no further purification is required.[1]

Protocol 3: Cleavage of the Disulfide Linker

This protocol describes the cleavage of the disulfide bond in the labeled protein to release the conjugated molecule.

Materials:

-

Protein conjugate containing the this compound linker

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Protein Conjugate: Dissolve the purified protein conjugate in the reaction buffer.

-

Add Reducing Agent: Add the reducing agent to the protein conjugate solution. A final concentration of 10-50 mM DTT or 5-20 mM TCEP is typically sufficient.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.

-

Analysis: The cleavage can be confirmed by various analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC, by observing the change in molecular weight of the protein or the release of the conjugated molecule.

Data Presentation

| Parameter | Value/Range | Reference/Notes |

| Reaction Type | Inverse-electron-demand Diels-Alder Cycloaddition (IEDDA) | [1][11] |

| Reactants | Tetrazine and trans-cyclooctene (TCO) | [1][2] |

| Reaction Kinetics (k2) | 1 - 1x10^6 M⁻¹s⁻¹ (for TCO-tetrazine ligation) | [2] |

| Reaction pH | 6.0 - 9.0 | [1][2] |

| Reaction Temperature | Room Temperature to 37°C | [1] |

| Catalyst Requirement | None (Catalyst-free) | [1][2] |

| Cleavage Condition | Reducing environment (e.g., DTT, TCEP) | [][10] |

| Typical Molar Excess (Tetrazine:TCO) | 1.5 - 5 fold | Empirically determined |

| Typical Reaction Time | 30 - 120 minutes | [1] |

Visualizations

Caption: Experimental workflow for site-specific protein labeling and cleavage.

Caption: Disulfide bond cleavage signaling pathway.

Characterization of the Labeled Protein

It is crucial to characterize the protein conjugate to determine the success of the labeling reaction and the integrity of the protein.

-

Degree of Labeling (DOL): The ratio of conjugated molecules to protein can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine or a fluorescent tag. Mass spectrometry (MALDI-TOF or ESI-MS) can also provide a precise measurement of the DOL by comparing the mass of the unlabeled and labeled protein.[12][13]

-

Purity: SDS-PAGE can be used to visualize the increase in molecular weight of the labeled protein and to assess the purity of the conjugate. Size-exclusion chromatography (SEC-HPLC) can also be used to separate the conjugate from any unreacted protein or reagents.[13]

-

Protein Integrity and Activity: It is important to confirm that the labeling process has not adversely affected the structure and function of the protein. Techniques such as circular dichroism (CD) spectroscopy can be used to assess secondary and tertiary structure, while functional assays specific to the protein of interest should be performed to confirm that its biological activity is retained.[7][13]

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Ruixibiotech [ruixibiotech.com]

- 6. Tetrazine Linker - Click Chemistry Tools -Tetrazine PEG linker | AxisPharm [axispharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]

- 10. njbio.com [njbio.com]

- 11. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Revolutionizing Live-Cell Dynamics: A Step-by-Step Guide to TCO-Tetrazine Ligation

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to employing TCO-tetrazine ligation for live-cell imaging. This powerful bioorthogonal reaction offers unparalleled speed and specificity, enabling the precise labeling and tracking of biomolecules in their native cellular environment.

The inverse electron demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, celebrated for its exceptionally fast reaction kinetics without the need for a cytotoxic copper catalyst.[1][2] This "click chemistry" has become an invaluable tool for the specific and efficient labeling of biomolecules in complex biological systems, including live cells and whole organisms.[2][3]

The reaction's high efficiency allows for quantitative labeling even at low reactant concentrations.[2] A key feature of many tetrazine-dye conjugates is the quenching of the dye's fluorescence by the tetrazine moiety. This fluorescence is restored upon ligation with a TCO, resulting in a "turn-on" fluorogenic response that significantly enhances the signal-to-noise ratio by minimizing background fluorescence.[1][4] This guide will detail the necessary protocols, quantitative parameters, and workflows to successfully implement TCO-tetrazine ligation in live-cell imaging experiments.

Core Principles and Advantages

The TCO-tetrazine ligation is a two-step process:

-

Functionalization: A biomolecule of interest (e.g., a protein, antibody, or small molecule) is first modified with a TCO group. This is often achieved by reacting primary amines, such as the lysine (B10760008) residues on a protein, with a TCO-NHS ester.[2]

-

Ligation: The TCO-modified biomolecule is then introduced to a tetrazine-fluorophore conjugate. The rapid and specific click reaction forms a stable covalent bond, effectively labeling the target biomolecule with the fluorescent probe.[2]

Key Advantages:

-

Biocompatibility: The reaction proceeds efficiently in aqueous buffers and at physiological temperatures without the need for a catalyst, making it ideal for in-vivo applications.[5]

-

Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10^7 M⁻¹s⁻¹.[6][7][8] This allows for rapid labeling at low concentrations.

-

Specificity and Bioorthogonality: TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in biological systems, ensuring minimal off-target labeling.[5]

-

Fluorogenic Probes: The use of tetrazine-quenched fluorophores provides a "turn-on" signal upon ligation, reducing background and improving imaging contrast.[4]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for TCO-tetrazine ligation to aid in experimental design and optimization.

| Parameter | Recommended Value/Range | Notes |

| TCO-NHS Ester Molar Excess (for protein labeling) | 10 to 20-fold | For efficient labeling of primary amines on proteins.[2][3] |

| TCO-labeled Antibody Concentration (Pre-targeting) | 10 - 100 nM | Optimal concentration should be determined empirically for each antibody and cell type.[1] |

| Tetrazine-Fluorophore Concentration | 1 - 10 µM | Higher concentrations can increase labeling speed but may also lead to higher background.[1] |

| Reaction pH | 6.0 - 9.0 | The reaction is robust across a wide pH range, with PBS (pH 7.4) being a common choice.[2][9] |

| Reaction Temperature | Room Temperature to 37°C | The reaction is fast at room temperature, but incubation at 37°C can further accelerate it.[2][9] |

| Incubation Time | 15 - 60 minutes | The rapid kinetics often lead to sufficient labeling within this timeframe.[1][2] |

| Reagent Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |

| TCO | ~2,000 | The foundational TCO structure.[3] |

| axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Increased reactivity due to steric effects.[3] |

| s-TCO | >200,000 to 2,800,000 | Conformationally strained TCO with significantly enhanced reactivity.[4] |

| Methyl-substituted Tetrazines | - | High stability in aqueous media, reliable for protein labeling.[2] |

| Hydrogen-substituted Tetrazines | - | Extremely fast reaction kinetics, ideal for in vivo imaging.[2] |

Experimental Protocols

Protocol 1: Labeling of a Protein/Antibody with a TCO-NHS Ester

This protocol describes the initial step of functionalizing a protein or antibody with a TCO moiety.

Materials:

-

Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEGx-NHS ester

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the NHS ester reaction.[1]

-

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[1]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[3]

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[2]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[2]

-

Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[1]

-

Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-labeled protein is now ready for ligation.[1]

Protocol 2: TCO-Tetrazine Ligation for Live-Cell Imaging (Pre-targeting Strategy)

This protocol outlines the fluorescent labeling of live cells that have been pre-targeted with a TCO-modified antibody.

Materials:

-

Live cells cultured on coverslips or in an imaging dish

-

TCO-labeled antibody (from Protocol 1)

-

Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine)

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Fluorescence microscope

Procedure:

-

Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM for 30-60 minutes at 37°C. This allows the antibody to bind to its target on the cell surface.[1]

-

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-labeled antibody.[1]

-

Ligation and Imaging:

-

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore. The fluorescent signal should develop rapidly as the ligation occurs. Time-lapse imaging can be performed to monitor the labeling process in real-time.[1]

Experimental Controls:

To ensure the specificity of the labeling, the following controls are recommended:

-

Unlabeled Cells + Tetrazine-Fluorophore: To assess non-specific binding of the tetrazine probe.[1]

-

TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-modified cells.[1]

-

Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.[1]

Visualizing the Workflow and Chemistry

The following diagrams illustrate the TCO-tetrazine ligation process.

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.[3]

Caption: Experimental workflow for live-cell imaging using TCO-tetrazine ligation.[1]

Troubleshooting and Optimization

| Issue | Possible Cause | Recommended Solution |

| Low Labeling Efficiency | Suboptimal stoichiometry | Empirically optimize the molar ratio of TCO to tetrazine. A slight excess of the tetrazine-fluorophore (1.05 to 1.5-fold) is often beneficial.[9] |

| Steric hindrance | If the TCO and tetrazine moieties are attached to bulky molecules, consider using reagents with longer, flexible PEG linkers to improve accessibility.[10] | |

| Degradation of reagents | Use freshly prepared solutions. Tetrazines can be susceptible to degradation in aqueous media, and TCOs can be sensitive to thiols and UV light.[10] | |

| High Background Fluorescence | Non-specific binding of tetrazine-fluorophore | Ensure thorough washing after the pre-targeting step. Include a control of unlabeled cells incubated with the tetrazine-fluorophore to assess non-specific binding.[1] |

| High concentration of tetrazine-fluorophore | Titrate the concentration of the tetrazine-fluorophore to find the optimal balance between signal and background. | |

| Phototoxicity or Cell Stress | High laser power or prolonged exposure during imaging | Use the lowest possible laser power and exposure times. Consider using a spinning disk confocal microscope for reduced phototoxicity. |

| Reagent toxicity | While generally biocompatible, ensure that the final concentrations of TCO- and tetrazine-containing reagents are not cytotoxic to your specific cell line by performing viability assays. |

By following these detailed protocols and considering the quantitative data and troubleshooting advice provided, researchers can effectively harness the power of TCO-tetrazine ligation for high-resolution, dynamic imaging of biological processes in live cells. This versatile chemical tool opens up new avenues for understanding cellular function and for the development of novel diagnostics and therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Access To Faster Eukaryotic Cell Labeling With Encoded Tetrazine Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Revolutionizing Nanoparticle-Based Therapies: Applications of Tetrazine-PEG5-SS-amine for Advanced Surface Modification

For Immediate Release

A novel heterobifunctional linker, Tetrazine-PEG5-SS-amine, is poised to accelerate the development of next-generation nanoparticle-based therapeutics and diagnostics. This innovative reagent provides a versatile platform for the surface modification of nanoparticles, enabling targeted drug delivery, controlled release, and advanced bioimaging applications. By combining the principles of bioorthogonal chemistry with a cleavable disulfide linkage, this compound offers researchers unprecedented control over the in vivo fate of their nanoparticle constructs.

This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of nanoparticles, intended for researchers, scientists, and drug development professionals.

Core Applications and Advantages

This compound is a powerful tool for the functionalization of nanoparticles, offering a multitude of advantages for advanced drug delivery and diagnostic systems. Its unique structure, featuring a terminal amine, a polyethylene (B3416737) glycol (PEG) spacer, a disulfide bond, and a tetrazine moiety, enables a three-pronged approach to sophisticated nanoparticle engineering:

-

Initial Conjugation: The terminal primary amine allows for covalent attachment to nanoparticles that have been functionalized with carboxyl groups, a common surface chemistry for many types of nanoparticles. This is typically achieved through robust and well-established EDC/NHS amidation chemistry.

-

"Stealth" Properties and Biocompatibility: The hydrophilic 5-unit PEG spacer (PEG5) imparts "stealth" characteristics to the modified nanoparticles. This PEG layer reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the reticuloendothelial system (RES) and prolonging circulation time in vivo.

-

Redox-Responsive Drug Release: The disulfide (-SS-) bond is stable under normal physiological conditions but is readily cleaved in the presence of reducing agents such as glutathione (B108866) (GSH). Since the intracellular concentration of GSH is significantly higher than in the extracellular environment, this feature allows for the triggered release of conjugated cargo within the target cells, minimizing off-target effects.

-

Bioorthogonal "Click" Chemistry for Targeting: The tetrazine group is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) dienophile.[1] This "click chemistry" reaction is exceptionally fast, highly specific, and occurs efficiently under physiological conditions without the need for a catalyst.[1][2] This allows for a pre-targeting approach where the tetrazine-modified nanoparticles are administered first, allowed to accumulate at the target site, and then a TCO-labeled targeting ligand (e.g., antibody, peptide) or imaging agent is introduced to "click" onto the nanoparticles in vivo.

These features make this compound an ideal linker for creating sophisticated drug delivery systems, theranostic agents, and imaging probes with enhanced efficacy and reduced side effects.

Experimental Data

The following tables summarize key quantitative parameters associated with the different stages of nanoparticle modification and application using tetrazine-based linkers. While specific data for this compound is limited in publicly available literature, the provided data from closely related systems offer valuable insights and benchmarks for experimental design.

Table 1: Nanoparticle Surface Modification Characteristics

| Parameter | Nanoparticle Type | Linker/Coating | Measurement Technique | Result | Reference |

| Zeta Potential | PLGA-PEG-COOH NPs | Full-length antibody | DLS | -22.9 mV (before), -6.49 mV (after) | [3] |

| Zeta Potential | PLGA-PEG-Mal NPs | f(ab')2 fragment | DLS | -22.3 mV (before), -6.78 mV (after) | [3] |

| Hydrodynamic Size | PLGA-PEG-COOH NPs | Full-length antibody | DLS | 195 nm (before), 205 nm (after) | [3] |